molecular formula C10H9N3O2S B1425028 [2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid CAS No. 1283109-07-8

[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid

Cat. No. B1425028
M. Wt: 235.26 g/mol
InChI Key: ARCAIWITXSVINV-UHFFFAOYSA-N
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Description

[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid is a chemical compound with the following properties:



  • CAS Number : 1283109-07-8

  • Molecular Formula : C<sub>10</sub>H<sub>9</sub>N<sub>3</sub>O<sub>2</sub>S

  • Molecular Weight : 235.26 g/mol

  • MDL Number : MFCD21091739



Molecular Structure Analysis

The molecular structure of [2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid consists of a thiazole ring fused with a pyridine ring, with an acetic acid functional group attached. The arrangement of atoms and bond angles can be visualized using molecular modeling software.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:



  • Acid-Base Reactions : Interaction with strong acids or bases.

  • Esterification : Formation of esters with alcohols.

  • Amide Formation : Reaction with amines to form amides.

  • Hydrolysis : Cleavage of the acetic acid ester bond under aqueous conditions.



Physical And Chemical Properties Analysis


  • Boiling Point : Not specified (requires experimental determination).

  • Solubility : Solubility in various solvents (water, organic solvents) should be investigated.

  • Melting Point : Not provided (requires experimental data).


Future Directions

Research avenues for [2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid include:



  • Biological Activity : Investigate its potential as a drug candidate or biological probe.

  • Derivatives : Explore structural modifications to enhance desired properties.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.


Please note that the information provided here is based on available data, and further research is essential for a comprehensive understanding of this compound. For detailed references and additional insights, consult relevant scientific literature123.


properties

IUPAC Name

2-[2-(pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c14-9(15)5-8-6-16-10(13-8)12-7-1-3-11-4-2-7/h1-4,6H,5H2,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCAIWITXSVINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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